![molecular formula C16H16ClN3O4S B4746638 2-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide](/img/structure/B4746638.png)
2-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide
Overview
Description
2-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of sulfonyl hydrazones and has shown promising results in various studies.
Mechanism of Action
The exact mechanism of action of 2-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response and cancer cell proliferation. It has also been suggested that this compound may modulate the activity of certain neurotransmitters in the brain, leading to its potential applications in the treatment of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that 2-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide can exert various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. This compound has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide in lab experiments is its high potency and specificity. This compound has been shown to exert its effects at relatively low concentrations, making it a useful tool for studying various biological processes. However, one of the main limitations of using this compound is its potential toxicity. Studies have shown that high doses of this compound can lead to cytotoxicity and cell death.
Future Directions
There are several future directions for research on 2-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide. One potential direction is to further investigate its potential applications in the treatment of neurological disorders. Studies have suggested that this compound may have neuroprotective effects and could be useful in the treatment of Alzheimer's disease and Parkinson's disease.
Another potential direction is to investigate the potential use of this compound in combination with other drugs or therapies. Studies have shown that 2-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide may enhance the efficacy of certain drugs used in the treatment of cancer and inflammatory disorders.
Conclusion
In conclusion, 2-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide is a promising compound that has shown potential applications in the field of medicine. Its high potency and specificity make it a useful tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Scientific Research Applications
2-(4-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenoxy)acetamide has been extensively studied for its potential applications in the field of medicine. It has been shown to possess anti-inflammatory, analgesic, and anti-cancer properties. Studies have also suggested that this compound may have potential applications in the treatment of various neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
2-[4-[(E)-N-[(4-chlorophenyl)sulfonylamino]-C-methylcarbonimidoyl]phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-11(12-2-6-14(7-3-12)24-10-16(18)21)19-20-25(22,23)15-8-4-13(17)5-9-15/h2-9,20H,10H2,1H3,(H2,18,21)/b19-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQFOMWNWDLQIO-YBFXNURJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NS(=O)(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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